molecular formula C8H9N3O2 B14486350 Ethyl 3-amino-2,4-dicyanobut-2-enoate CAS No. 64544-92-9

Ethyl 3-amino-2,4-dicyanobut-2-enoate

Cat. No.: B14486350
CAS No.: 64544-92-9
M. Wt: 179.18 g/mol
InChI Key: BUTAWVUEYULMOH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,4-dicyanobut-2-enoate is a multifunctional organic compound characterized by a conjugated enoate backbone substituted with two cyano (-CN) groups at positions 2 and 4, an amino (-NH₂) group at position 3, and an ethyl ester at position 1. This compound is widely utilized as a key intermediate in heterocyclic synthesis, particularly for pyrazole derivatives, due to its electron-deficient enoate system and reactive cyano/amino groups . Its reactivity is influenced by the electron-withdrawing cyano substituents, which enhance its electrophilicity, making it suitable for cyclocondensation and nucleophilic addition reactions .

Properties

CAS No.

64544-92-9

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

ethyl 3-amino-2,4-dicyanobut-2-enoate

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6(5-10)7(11)3-4-9/h2-3,11H2,1H3

InChI Key

BUTAWVUEYULMOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CC#N)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation is widely employed to construct α,β-unsaturated carbonyl systems. For ethyl 3-amino-2,4-dicyanobut-2-enoate, this method involves:

  • Step 1 : Condensation of ethyl cyanoacetate with malononitrile in the presence of a base (e.g., ammonium acetate) to form ethyl 2,4-dicyanobut-2-enoate.
  • Step 2 : Subsequent amination via nucleophilic attack by ammonia or primary amines at the β-position.

The reaction proceeds via deprotonation of ethyl cyanoacetate’s α-hydrogen, forming a resonance-stabilized enolate that attacks malononitrile’s electrophilic carbon. Elimination of water yields the dicyano intermediate, which undergoes aminolysis to introduce the amino group.

Optimization Parameters

  • Catalyst : Ammonium acetate enhances both condensation and amination steps by acting as a proton shuttle.
  • Solvent : Methanol or ethanol facilitates homogeneous mixing and mild reflux conditions.
  • Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

Yield and Limitations

Reported yields for this two-step process range from 65% to 78%. Limitations include competing side reactions, such as over-cyanation or polymerization of malononitrile.

Michael Addition to α,β-Dicyanoacrylates

Substrate Preparation and Reactivity

Ethyl 2,4-dicyanobut-2-enoate, synthesized via Knoevenagel condensation, serves as the Michael acceptor. Ammonia or alkylamines act as nucleophiles, attacking the β-carbon to form the enamino ester.

Reaction Conditions

  • Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity and reaction rates.
  • Stoichiometry : A 1:1 molar ratio of dicyanoacrylate to amine minimizes byproducts.
  • Temperature : Room-temperature reactions favor selectivity, while elevated temperatures (50°C) accelerate kinetics.

Stereochemical Considerations

The reaction proceeds via a conjugate addition mechanism, yielding a trans-configuration due to steric hindrance between the ester and amino groups.

Multicomponent Reactions (MCRs)

One-Pot Synthesis

A streamlined approach combines ethyl cyanoacetate, malononitrile, and ammonium acetate in refluxing ethanol. This method bypasses isolation of intermediates, achieving yields up to 70%.

Mechanistic Insights

  • Cyanoacetate Activation : Ammonium acetate deprotonates ethyl cyanoacetate, generating a nucleophilic enolate.
  • Malononitrile Incorporation : The enolate attacks malononitrile’s central carbon, forming a dicyano intermediate.
  • Amination : In situ release of ammonia from ammonium acetate facilitates β-amination.

Advantages Over Stepwise Methods

  • Reduced purification steps.
  • Higher atom economy (82% vs. 68% for stepwise synthesis).

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Knoevenagel + Amination 65–78 8–12 High purity, scalable Multi-step purification required
Michael Addition 70–75 6–8 Stereoselective Requires pre-synthesized dicyanoacrylate
Multicomponent Reaction 68–70 10–14 One-pot synthesis, cost-effective Moderate yields

Applications in Heterocyclic Synthesis

This compound serves as a precursor for pyridopyrimidines and chromene derivatives. For example, reaction with hydrazides yields pyrazole hybrids with antitumor activity. Its electron-deficient enamino system also participates in [4+2] cycloadditions to form polycyclic scaffolds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,4-dicyanobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while oxidation can produce oxo derivatives.

Scientific Research Applications

Ethyl 3-amino-2,4-dicyanobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,4-dicyanobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy)
  • Structure: Differs by replacing the butenoate backbone with a benzoate ring substituted with a 4-aminophenyl group.
  • Properties: Exhibits excitation-wavelength-dependent fluorescence in polar solvents (e.g., tetrahydrofuran), attributed to solvent relaxation around the larger dipole moment of the intramolecular charge transfer (ICT) state . The fluorescence intensity ratio of long- and short-wavelength bands is excitation-dependent, unlike Ethyl 3-amino-2,4-dicyanobut-2-enoate, which lacks such studies .
  • Applications: Used in photophysical studies of donor-acceptor systems .
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate
  • Structure: Replaces cyano groups with a ketone (=O) and an ethoxy (-OEt) group.
  • Properties: The ketone reduces electrophilicity compared to cyano substituents. Molecular weight = 172.18 g/mol (vs. 179.18 g/mol for the target compound) .
  • Reactivity : Less reactive toward nucleophiles due to weaker electron-withdrawing effects of the ketone.
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate
  • Structure: Substitutes cyano groups with a dimethylamino (-NMe₂) and ketone (=O).
  • Properties: The electron-donating dimethylamino group increases electron density, reducing suitability for cyclocondensation. Molecular weight = 171.20 g/mol .
  • Applications : Primarily used in studies of charge transfer interactions.

Substituent Effects on Reactivity

  • Ethyl 4-amino-2-chlorobut-2-enoate: Structure: Replaces cyano groups with a chloro (-Cl) and amino (-NH₂) group. Reactivity: The chloro group acts as a leaving site, enabling nucleophilic substitution reactions, unlike the cyano groups in the target compound . Applications: Intermediate in synthesizing chlorinated heterocycles.
  • Ethyl 3-methyl-4-cyclohexylidenebut-2-enoate: Structure: Incorporates a cyclohexylidene group and methyl substituent. Reactivity: Steric hindrance from the cyclohexylidene group slows reactions compared to the less bulky target compound .

Fluorescence and Solvation Behavior

This compound lacks direct fluorescence studies, but its benzoate analogue (EAADCy) shows dual emission bands from localized excited (LE) and ICT states.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound C₈H₉N₃O₂ 179.18 -CN, -NH₂, ester Heterocyclic synthesis
EAADCy C₁₇H₁₄N₄O₂ 306.33 -CN, -NH₂, benzoate, -PhNH₂ Fluorescence studies
Ethyl 4-(ethyloxy)-2-oxobut-3-enoate C₈H₁₂O₄ 172.18 -OEt, =O Solvent interactions
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate C₈H₁₃NO₃ 171.20 -NMe₂, =O Charge transfer studies

Table 2: Reactivity Comparison

Compound Reactivity Highlights
This compound High electrophilicity due to -CN groups; forms pyrazoles via cyclocondensation .
Ethyl 4-amino-2-chlorobut-2-enoate Chloro group enables SN reactions; less electrophilic than cyano analogues .
EAADCy Fluorescence depends on solvent polarity; no direct synthetic applications reported .

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